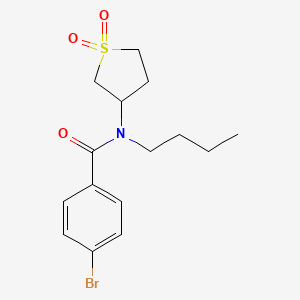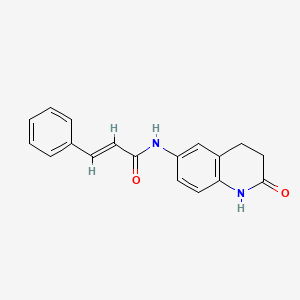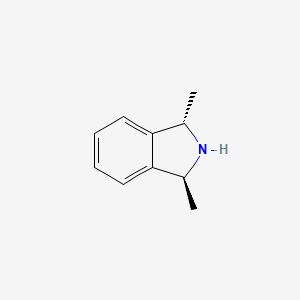
(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole” belongs to a class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which is a bicyclic heterocycle with a six-membered benzene ring fused to a four-membered nitrogen-containing ring .
Synthesis Analysis
The synthesis of isoindoles often involves complex organic reactions . For example, a chemoenzymatic and enzymatic cascade reaction has been used for the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines .Molecular Structure Analysis
The molecular structure of isoindoles, like “(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole”, is characterized by a six-membered benzene ring fused to a four-membered nitrogen-containing ring . The specific configuration of the molecule can be determined using the Cahn-Ingold-Prelog system .Chemical Reactions Analysis
The chemical reactions involving isoindoles can be complex and are often influenced by factors such as the presence of substituents and the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindoles depend on their specific structure .科学的研究の応用
Chemical Reactions and Derivatives
The study of isoindole derivatives reveals a variety of chemical behaviors and potential applications. For example, the chemistry of tetramethylisoindole demonstrates its capacity for autoxidation, forming compounds such as hydroxy- and hydroperoxy-1H-isoindole derivatives. These reactions suggest its utility in creating complex molecules, including metallo-octamethyltetrabenzporphyrins, through various reactions like addition with dienophiles and interaction with metal powders or salts (Bender, Bonnett, & Smith, 1970). Moreover, isoindoles' reactions with acetylenic esters highlight their versatility in synthesizing rearranged adducts and exploring steric effects on chemical reactivity (Kricka & Vernon, 1972).
Spectroscopic Studies and Structure Analysis
Spectroscopic analysis of oxygenated dimers of methylindole provides insight into the stereochemistry and dynamics of isoindole derivatives, offering a deeper understanding of their structural characteristics and reactivity patterns (Mori, Goto, & Sakai, 1985). Such studies are essential for designing molecules with specific properties and functions.
Photochemical Properties
The photochemical behavior of N-methyl isoindole, including the formation of [π4s+π4s] dimers upon UV irradiation and their conversion back to the monomer through photolysis and pyrolysis, demonstrates isoindoles' potential in photochemical applications (Rettig & Wirz, 1978). These properties could be leveraged in developing new photoreactive materials or in studying photodynamic processes.
Catalysis and Synthesis
Isoindole derivatives serve as intermediates in catalytic and synthetic chemistry, enabling the construction of complex molecules. For instance, the enantioselective aminooxygenation of oxindoles catalyzed by a quinidine dimer to produce 3-hydroxyoxindole derivatives underscores the role of isoindole frameworks in asymmetric synthesis, offering pathways to biologically active compounds and natural product synthesis (Bui, Candeias, & Barbas, 2010).
Spin Trapping and Spectroscopy
The development of spin trap reagents based on isoindole N-oxide derivatives, such as 1,1-dimethyl-3-(trifluoromethyl)-1H-isoindole N-oxide, highlights the application of isoindoles in electron spin resonance (ESR) spectroscopy. These compounds facilitate the detection and study of free radicals, which is crucial in understanding various chemical and biological processes (Hatano et al., 2010).
作用機序
Safety and Hazards
特性
IUPAC Name |
(1S,3S)-1,3-dimethyl-2,3-dihydro-1H-isoindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3/t7-,8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGGVSXGSNMCBG-YUMQZZPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2C(N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2=CC=CC=C2[C@@H](N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3S)-1,3-Dimethyl-2,3-dihydro-1H-isoindole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-(methylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2533134.png)
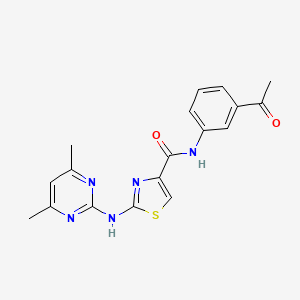

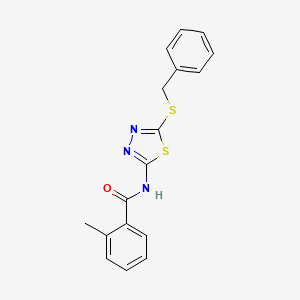
![2-(2,4-difluorophenoxy)-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2533142.png)
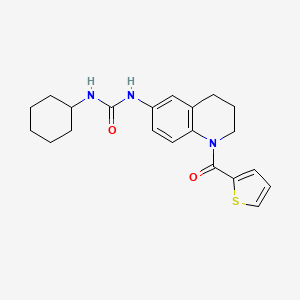

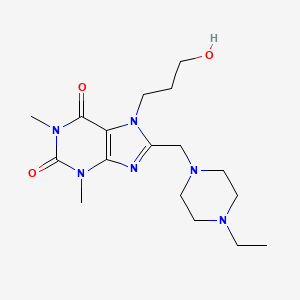
![Benzo[b]thiophen-2-yl(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B2533151.png)
![N-[3-[4-(2-Methylpropyl)-3-oxopiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2533152.png)
